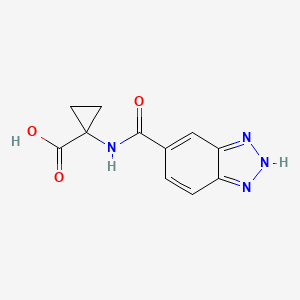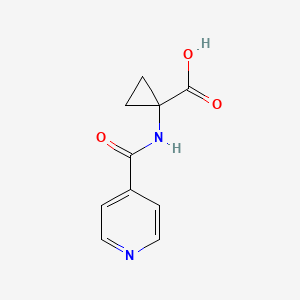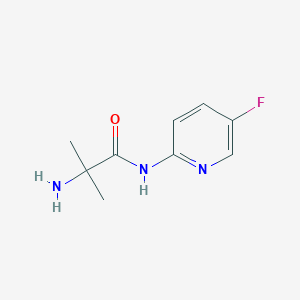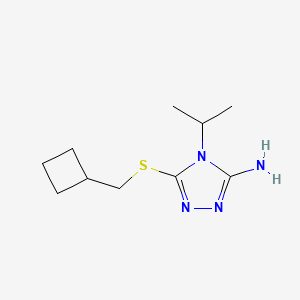![molecular formula C11H10F3N3O B7580915 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea, commonly known as CFTR-inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR-inhibitor-172 is a potent inhibitor of CFTR chloride channel activity, which is a key regulator of salt and water transport in epithelial tissues.
Mecanismo De Acción
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 inhibits 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity by binding to the cytoplasmic regulatory domain of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 binds to a site on the regulatory domain that is distinct from the ATP-binding site, which is the target of other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors such as 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylureainh-172. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel activity in a non-competitive manner, suggesting that it may induce a conformational change in 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea that prevents channel opening.
Biochemical and Physiological Effects:
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in various epithelial tissues, including airway epithelia, intestinal epithelia, and sweat gland epithelia. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to reduce airway surface liquid height and mucociliary transport in human airway epithelial cells. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to reduce intestinal fluid secretion and sweat chloride secretion in human subjects with cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to be effective in various epithelial tissues, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in different physiological contexts. However, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some experimental systems. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several potential future directions for scientific research. One direction is the development of more potent and selective 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors that can be used to study 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation in more detail. Another direction is the use of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 in combination with other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators to study their pharmacology and potential therapeutic applications. Finally, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 can be used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various disease states, including cystic fibrosis, chronic obstructive pulmonary disease, and asthma.
Métodos De Síntesis
The synthesis method of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 was first reported by Ma et al. in 2002. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with ethyl isocyanate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis is approximately 50%.
Aplicaciones Científicas De Investigación
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been widely used in scientific research to study the function and regulation of the 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in a dose-dependent manner, with an IC50 value of approximately 300 nM. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various physiological processes, including epithelial fluid and electrolyte transport, mucociliary clearance, and airway surface liquid regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been used to study the pharmacology of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators, which are small molecules that can enhance or inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea activity.
Propiedades
IUPAC Name |
1-[4-cyano-3-(trifluoromethyl)phenyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-16-10(18)17-8-4-3-7(6-15)9(5-8)11(12,13)14/h3-5H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABVRQCTKQZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(6-Methylpyridine-2-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580834.png)
![1-[(1-Methylindole-3-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580839.png)

![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)

![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
![1-[1-(2-Methoxyphenyl)propan-2-yl-methylamino]-3-propan-2-yloxypropan-2-ol](/img/structure/B7580916.png)

![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)